molecular formula C13H10Cl2INO3S B4773912 2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide

Cat. No. B4773912
M. Wt: 458.1 g/mol
InChI Key: MGRFLIUITVPJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide, also known as PSB-1115, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of intracellular pH. By inhibiting these enzymes, this compound can alter the pH balance within cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intracellular pH, and the modulation of ion channels. These effects have been shown to have potential therapeutic applications in a variety of diseases, including epilepsy, Alzheimer's, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase enzymes, which could lead to more effective treatments for diseases such as cancer and epilepsy. Another area of interest is the investigation of the potential therapeutic effects of this compound in other disease areas, such as metabolic disorders and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into the role of carbonic anhydrase enzymes in various biological processes.

Scientific Research Applications

2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of intracellular pH. This inhibition has been shown to have potential therapeutic effects in the treatment of diseases such as epilepsy and Alzheimer's.
In cancer research, this compound has been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to reduce tumor growth and improve the efficacy of chemotherapy.

properties

IUPAC Name

2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2INO3S/c1-20-10-6-7-11(13(15)12(10)14)21(18,19)17-9-4-2-8(16)3-5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFLIUITVPJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dichloro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide
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Reactant of Route 6
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